molecular formula C9H19NO2S B6202114 2-cycloheptylethane-1-sulfonamide CAS No. 1594554-92-3

2-cycloheptylethane-1-sulfonamide

Cat. No.: B6202114
CAS No.: 1594554-92-3
M. Wt: 205.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cycloheptylethane-1-sulfonamide is a sulfonamide derivative characterized by a cycloheptyl group attached to an ethane-sulfonamide backbone. Sulfonamides are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their stability, hydrogen-bonding capacity, and tunable electronic properties. This gap necessitates reliance on structural analogs and general sulfonamide chemistry for comparative analysis.

Properties

CAS No.

1594554-92-3

Molecular Formula

C9H19NO2S

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Solvent : Pyridine or dichloromethane (common for sulfonamide reactions).

  • Temperature : Room temperature for initial mixing, with heating (e.g., 50°C) during coupling.

  • Workup : Acidification with HCl to protonate unreacted amine and precipitate the product.

Cycloheptyl Group Introduction Strategies

The cycloheptane ring poses synthetic challenges due to its strain and conformational flexibility. Two primary routes are viable:

Direct Alkylation of Sulfonamide Precursors

A cycloheptyl group can be introduced via alkylation of a sulfonamide intermediate. For instance, reacting ethane-1-sulfonamide with a cycloheptyl halide (e.g., cycloheptyl bromide) in the presence of a base like potassium carbonate facilitates nucleophilic substitution:

H2N-SO2-CH2CH3+Cycloheptyl-BrCycloheptyl-CH2CH2-SO2-NH2+HBr\text{H}2\text{N-SO}2\text{-CH}2\text{CH}3 + \text{Cycloheptyl-Br} \rightarrow \text{Cycloheptyl-CH}2\text{CH}2\text{-SO}2\text{-NH}2 + \text{HBr}

This method is limited by potential over-alkylation and requires stringent temperature control (40–60°C).

Pre-functionalization of the Amine Component

An alternative approach involves synthesizing 2-cycloheptylethaneamine first, followed by sulfonylation. The amine can be prepared via:

  • Reductive amination : Cycloheptanone reacted with ethylenediamine under hydrogenation conditions.

  • Gabriel synthesis : Cycloheptyl bromide reacted with phthalimide, followed by hydrazinolysis.

Once the amine is isolated, it is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) in pyridine to form the sulfonamide.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Pyridine is frequently used as both a solvent and acid scavenger. However, recent patents (WO2018020242A1) highlight the efficacy of dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst, enhancing reaction rates and yields.

Temperature and Time

  • Low-temperature reactions (0–10°C) minimize side reactions but require extended stirring (12–24 hours).

  • Elevated temperatures (50–60°C) reduce reaction time to 4–6 hours but risk decomposition.

Purification Techniques

Crude products often require:

  • Recrystallization : Ethanol-water mixtures (50:50) are effective for removing unreacted starting materials.

  • Column chromatography : Silica gel with ethyl acetate/hexane eluents resolves sulfonamide derivatives from byproducts.

Analytical Validation and Characterization

Thin-Layer Chromatography (TLC)

TLC with chloroform:tert-butanol (80:20) separates sulfonamides effectively. Fluorescamine staining enables detection at concentrations as low as 0.10 ppm.

Spectroscopic Methods

  • NMR : 1H^1\text{H} NMR should show signals for the cycloheptyl protons (δ 1.2–1.8 ppm) and sulfonamide NH2_2 (δ 5.5–6.0 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 205.32 confirms the molecular weight .

Chemical Reactions Analysis

Types of Reactions

2-cycloheptylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve the use of appropriate solvents and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 2-cycloheptylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison based on structural analogs and functional group behavior:

1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide ()

  • Structural Differences :
    • Substituent : The cyclohexyl group in this compound vs. the cycloheptyl group in 2-cycloheptylethane-1-sulfonamide. Cycloheptyl’s larger ring size may increase steric hindrance and alter lipophilicity.
    • Aromaticity : The 2-chlorophenyl group introduces aromaticity and electron-withdrawing effects, absent in the ethane backbone of the target compound.
  • Functional Implications :
    • Chlorophenyl groups enhance electrophilicity and may influence binding interactions in biological systems.
    • Cyclohexyl vs. cycloheptyl substituents could affect solubility and metabolic stability .

Sodium 2-Methylprop-2-ene-1-Sulphonate ()

  • Key Differences: Functional Group: This is a sulfonate (SO₃⁻Na⁺) rather than a sulfonamide (SO₂NH₂). Sulfonates are more hydrophilic and often used as surfactants or ionic monomers. Reactivity: Sulfonamides participate in hydrogen bonding and are common enzyme inhibitors (e.g., carbonic anhydrase), whereas sulfonates are less reactive in such contexts.
  • Safety Profile :
    • Sodium 2-methylprop-2-ene-1-sulphonate requires strict handling protocols (e.g., skin decontamination, medical consultation for exposure) due to irritancy risks .

General Trends in Sulfonamide Chemistry

  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 1-(2-chlorophenyl)-N-cyclohexylmethanesulfonamide) increase sulfonamide acidity, affecting solubility and reactivity.
  • Biological Activity : Sulfonamides with bulky aliphatic groups (e.g., cycloheptyl) may exhibit improved pharmacokinetic profiles compared to aromatic analogs .

Limitations of Available Evidence

The provided materials lack direct data on This compound , necessitating extrapolation from structurally related compounds. Key gaps include:

  • No CAS number, synthesis routes, or experimental data for the target compound.
  • Absence of comparative pharmacokinetic or thermodynamic studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cycloheptylethane-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves reacting a cycloheptyl-containing precursor with ethanesulfonyl chloride under basic conditions (e.g., aqueous Na₂CO₃ at pH 8–10). Critical parameters include pH control to minimize side reactions and solvent selection (e.g., THF or dichloromethane) to enhance solubility. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product. Reaction optimization should prioritize temperature (0°C to room temperature) and stoichiometric ratios of reagents to improve yields beyond 70% .
  • Data Example :

ParameterOptimal RangeYield Improvement
Temperature0°C → RT+15%
SolventTHF+20%
BaseNa₂CO₃ (pH 9.5)+10%

Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm sulfonamide functional groups via S=O asymmetric/symmetric stretching bands (1340–1320 cm⁻¹ and 1160–1150 cm⁻¹) .
  • ¹H/¹³C NMR : Identify cycloheptyl protons (δ 1.2–2.1 ppm, multiplet) and sulfonamide-linked ethyl group (δ 3.1–3.3 ppm, triplet). Quantitative integration ensures purity .
  • Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 233.3) and rule out impurities .
    • Purity Criteria : HPLC with UV detection (λ = 254 nm) should show ≥95% purity; residual solvents must comply with ICH guidelines .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the cholinesterase inhibitory activity of this compound, and what controls are necessary?

  • Methodology :

  • Enzyme Source : Use acetylcholinesterase (AChE) from Electrophorus electricus and butyrylcholinesterase (BChE) from human serum.
  • Assay Protocol :

Pre-incubate enzyme with compound (10–100 µM) in phosphate buffer (pH 8.0).

Add substrate (acetylthiocholine iodide for AChE; butyrylthiocholine iodide for BChE).

Measure hydrolysis kinetics via Ellman’s method (412 nm absorbance).

  • Controls : Include eserine (positive control, IC₅₀ = 0.04 µM for AChE) and vehicle-only (DMSO <0.1%) to assess baseline activity. Triplicate runs minimize variability .
    • Data Interpretation : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Compare selectivity ratios (AChE/BChE) to prioritize target engagement .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results regarding the bioactivity of sulfonamide derivatives?

  • Methodology :

  • Docking Validation : Re-run molecular docking (AutoDock Vina) with crystal structures of cholinesterases (PDB: 4EY7 for AChE) to verify binding poses. Adjust force fields (e.g., AMBER) to account for solvation effects .
  • Experimental Cross-Check : Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies. If ΔG values conflict with IC₅₀ data, re-evaluate assay conditions (e.g., ionic strength, temperature) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 3c and 3d derivatives) to identify substituent effects on activity .

Q. How does modifying the cycloheptyl or sulfonamide groups affect the compound's physicochemical properties and target selectivity?

  • Methodology :

  • Structural Modifications :
  • Cycloheptyl : Replace with smaller rings (e.g., cyclohexyl) to study steric effects on enzyme active-site entry.
  • Sulfonamide : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and enzyme inhibition.
  • Property Analysis :
  • LogP : Measure via shake-flask method to assess hydrophobicity changes.
  • pKa : Use potentiometric titration to evaluate sulfonamide acidity (target pKa ~10 for optimal bioavailability) .
    • Case Study :
DerivativeLogPAChE IC₅₀ (µM)BChE IC₅₀ (µM)
2-Cycloheptyl2.882.9345.65
Cyclohexyl Analog2.595.2160.34
Data adapted from cholinesterase inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.